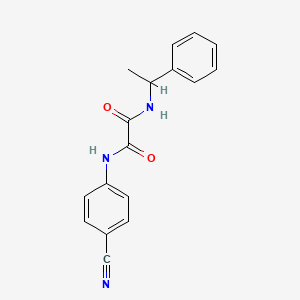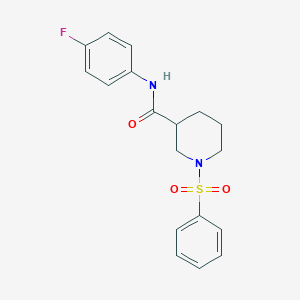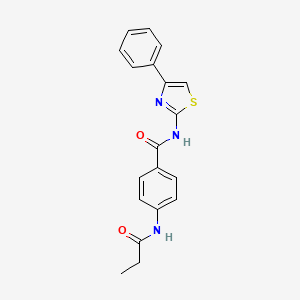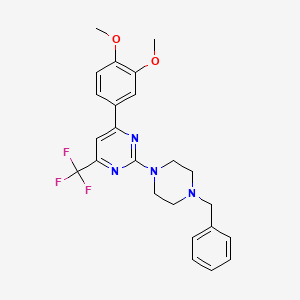![molecular formula C16H20N4O3S B4398260 N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide](/img/structure/B4398260.png)
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide
説明
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-(propionylamino)benzamide, commonly known as PETT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PETT belongs to the class of thiadiazole derivatives, which have shown promising results in various biomedical fields.
作用機序
PETT exerts its therapeutic effects by modulating various signaling pathways in the body. PETT has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. PETT also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. Inhibition of COX-2 can potentially reduce inflammation and pain in various diseases.
Biochemical and Physiological Effects:
PETT has been shown to have various biochemical and physiological effects in the body. PETT has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. PETT also reduces oxidative stress and inflammation in the brain, which can potentially be used for the treatment of neurodegenerative diseases. Furthermore, PETT has been shown to reduce myocardial infarction and improve cardiac function, indicating its potential cardioprotective effects.
実験室実験の利点と制限
PETT has several advantages for lab experiments. PETT is relatively easy to synthesize and purify, making it readily available for research purposes. PETT has also shown potent therapeutic effects in various biomedical fields, indicating its potential for drug development. However, PETT also has some limitations for lab experiments. PETT has not been extensively studied in vivo, and its safety and toxicity profiles are not well understood. Further studies are needed to determine the optimal dosage and administration of PETT for therapeutic purposes.
将来の方向性
PETT has shown promising results in various biomedical fields, indicating its potential for drug development. Future studies should focus on investigating the safety and toxicity profiles of PETT in vivo. Further studies are also needed to determine the optimal dosage and administration of PETT for therapeutic purposes. Moreover, PETT can potentially be used in combination with other drugs to enhance its therapeutic effects. Finally, PETT can also be modified to improve its pharmacokinetic and pharmacodynamic properties, making it more suitable for clinical use.
In conclusion, PETT is a chemical compound that has shown promising results in various biomedical fields. PETT has potential therapeutic applications in cancer research, neurodegenerative diseases, and cardiovascular diseases. PETT exerts its therapeutic effects by modulating various signaling pathways in the body. PETT has several advantages for lab experiments, but its safety and toxicity profiles are not well understood. Future studies should focus on investigating the safety and toxicity profiles of PETT in vivo and optimizing its pharmacokinetic and pharmacodynamic properties for clinical use.
科学的研究の応用
PETT has been studied extensively in various biomedical fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. PETT has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, and liver cancer. PETT also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain, which can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, PETT has been shown to have cardioprotective effects by reducing myocardial infarction and improving cardiac function.
特性
IUPAC Name |
N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-13(21)17-12-7-5-11(6-8-12)15(22)18-16-20-19-14(24-16)9-10-23-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDXTUCDWRQLDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-3-hydroxy-1-methyl-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4398202.png)



![5-[(4-chlorophenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4398227.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4398235.png)

![4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid](/img/structure/B4398249.png)
![N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4398256.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4398269.png)

![N-[2-(acetylamino)ethyl]isonicotinamide](/img/structure/B4398278.png)
